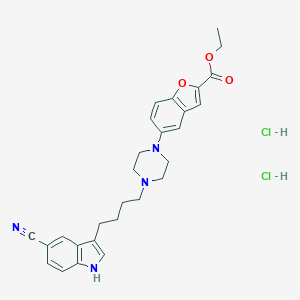

ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate (dihydrochloride)

Description

Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate (dihydrochloride) is a synthetic intermediate and process impurity in the production of vilazodone hydrochloride, a selective serotonin reuptake inhibitor (SSRI) and 5-HT₁A receptor partial agonist . The compound’s molecular formula is C₂₈H₃₀N₄O₃·2HCl, with a molecular weight of 470.58 (free base) and 543.47 (dihydrochloride salt). It is structurally characterized by:

- A benzofuran core substituted at the 5-position with a piperazine moiety.

- A 4-(5-cyano-1H-indol-3-yl)butyl chain attached to the piperazine nitrogen.

- An ethyl ester group at the benzofuran 2-position .

As a dihydrochloride salt, its solubility and stability are enhanced compared to the free base, making it relevant in pharmaceutical synthesis and quality control .

Propriétés

IUPAC Name |

ethyl 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O3.2ClH/c1-2-34-28(33)27-17-22-16-23(7-9-26(22)35-27)32-13-11-31(12-14-32)10-4-3-5-21-19-30-25-8-6-20(18-29)15-24(21)25;;/h6-9,15-17,19,30H,2-5,10-14H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIWYNHWHWFSDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)CCCCC4=CNC5=C4C=C(C=C5)C#N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology. They are used as biologically active compounds for the treatment of various disorders in the human body.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level.

Activité Biologique

Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate dihydrochloride is a complex organic compound known for its unique structural features, including an indole moiety, a piperazine ring, and a benzofuran unit. These components suggest potential biological activities that warrant further investigation. This article explores the compound's biological activity, including its pharmacological properties, interaction with biological targets, and potential therapeutic applications.

Structural Characteristics

The molecular formula of ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate dihydrochloride is , with a molecular weight of approximately 543.49 g/mol. The presence of the cyano group enhances its reactivity and interaction with various biological systems .

Biological Activity Overview

Preliminary studies indicate that this compound exhibits notable biological activities, particularly in the following areas:

1. Anticancer Activity

Research has shown that compounds similar to ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate are effective against various cancer cell lines. For example, studies have reported significant cytotoxic effects against colon carcinoma cells (HCT-15) and glioblastoma cells (U251), suggesting a potential role as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Cell Proliferation: Flow cytometry assays have indicated that compounds with similar structures can induce apoptosis in cancer cells by increasing caspase activity .

- Molecular Interactions: Molecular dynamics simulations suggest that the compound interacts with proteins involved in cell survival pathways, potentially through hydrophobic contacts and hydrogen bonding .

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HCT-15 | <10 | Apoptosis induction |

| Compound B | U251 | <20 | Inhibition of Bcl-2 |

| Ethyl derivative | MCF-7 | 15.63 | Caspase activation |

These findings indicate that modifications to the indole and benzofuran moieties can significantly enhance biological activity.

Pharmacological Properties

The unique structure of ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate dihydrochloride suggests several pharmacological properties:

- Serotonin Receptor Modulation: Similar compounds have been shown to interact with serotonin receptors, indicating potential antidepressant effects.

- Antipsychotic Activity: The piperazine ring is a common feature in antipsychotic medications, suggesting possible therapeutic applications in psychiatric disorders .

Applications De Recherche Scientifique

Antidepressant Properties

The compound is structurally related to known antidepressants, particularly vilazodone, which acts as a selective serotonin reuptake inhibitor (SSRI). Preliminary studies suggest that it may exhibit similar antidepressant effects due to its ability to modulate serotonin levels in the brain .

Antipsychotic Activity

Research indicates that compounds with indole and piperazine structures often demonstrate antipsychotic properties. Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate could potentially interact with dopamine and serotonin receptors, making it a candidate for further investigation in treating schizophrenia and other psychotic disorders .

Neuroprotective Effects

The presence of the cyano group may enhance the compound's reactivity, potentially leading to neuroprotective effects against oxidative stress and neurodegeneration. Studies on similar compounds have shown promise in protecting neuronal cells from apoptosis .

Synthesis Pathway

The synthesis of ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate typically involves multiple steps:

- Formation of the indole derivative.

- Coupling with piperazine.

- Esterification with benzofuran derivatives.

Understanding these synthetic pathways is crucial for optimizing yields and enhancing biological activity .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound allows for diverse interactions with biological targets. Comparative studies with structurally similar compounds can provide insights into how modifications might enhance efficacy or reduce side effects .

Mechanistic Studies

Further research is needed to elucidate the specific mechanisms through which ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate exerts its effects on neurotransmitter systems. This could involve:

- In vitro assays on receptor binding.

- In vivo studies to assess behavioral outcomes.

Clinical Trials

Given its promising pharmacological profile, conducting clinical trials will be essential to evaluate safety, tolerability, and efficacy in humans .

Comparaison Avec Des Composés Similaires

Vilazodone (5-(4-[4-(5-Cyano-1H-Indol-3-yl)Butyl]Piperazin-1-yl)Benzofuran-2-Carboxamide)

Key Differences :

Vilazodone’s carboxamide group is critical for binding to serotonin transporters and receptors, while the ethyl ester in the target compound lacks this activity .

Impurity A (5-(4-(4-(5-Cyano-1H-Indol-3-yl)Butyl)Piperazin-1-yl)Benzofuran-2-Carboxylic Acid)

Key Differences :

Impurity A arises from ester hydrolysis during synthesis or storage.

Other Benzofuran Derivatives

- Ethyl 5-(2-{[4-(5-cyano-1H-indol-3-yl)butyl]methylamino}ethanoylamino)-benzofuran-2-carboxylate: Features an additional methylaminoethyl group, increasing molecular weight (473.5 g/mol) and altering receptor affinity .

- Ethyl (S)-5-{2-[3-(5-cyano-1H-indol-3-yl)propylamino]propanoylamino}-benzofuran-2-carboxylate: Shorter alkyl chain (propyl vs. butyl) and stereochemistry influence pharmacokinetics .

Structural Impact :

Polymorphic Forms of Vilazodone

Vilazodone’s Form-Z polymorph (XRD peaks at 7.5, 14.2, 15.2° 2θ) exhibits distinct crystallinity and thermal stability (DSC endotherm at ~200°C) compared to the amorphous dihydrochloride salt of the target compound. Polymorphism affects dissolution rates and bioavailability .

Méthodes De Préparation

Table 1: Comparative Analysis of Synthetic Routes

Analytical Characterization

1H NMR (400 MHz, DMSO-d6) of the dihydrochloride salt reveals characteristic signals:

-

δ 8.21 (s, 1H, indole H-2),

-

δ 7.64 (d, J = 8.4 Hz, 1H, benzofuran H-6),

-

δ 4.32 (q, J = 7.1 Hz, 2H, -OCH2CH3),

HPLC-MS analysis confirms a molecular ion peak at m/z 516.2 [M+H]+, consistent with the free base molecular weight of 515.6 g/mol. Residual solvent analysis via GC-MS shows <0.1% 2-propanol and <0.05% dichloromethane, meeting ICH Q3C guidelines.

Process Optimization and Challenges

Key challenges include minimizing piperazine dimerization during the cyclocondensation step and avoiding over-reduction of the chlorobutyryl intermediate. Patent discloses that using a 10% excess of N,N-bis(2-chloroethyl)amine and maintaining reaction temperatures below 40°C reduces dimer formation to <2%. For the reduction step, substituting Red-Al with Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) improves selectivity but increases costs by ~30% .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate, and how can reaction conditions be standardized?

- Methodology :

- Step 1 : Use benzofuran-2-carboxylate as a core scaffold. Introduce the piperazine moiety via nucleophilic substitution under inert conditions (e.g., nitrogen atmosphere) .

- Step 2 : Optimize alkylation of the piperazine nitrogen with 5-cyanoindole derivatives. Employ coupling agents like EDCI/HOBt in aprotic solvents (e.g., DMF or dichloromethane) .

- Step 3 : Monitor reaction progress via TLC or HPLC. Final purification involves recrystallization from ethanol/water or column chromatography .

- Critical Parameters : Temperature (60–80°C), reaction time (12–24 hrs), and stoichiometric control of reagents to minimize byproducts .

Q. How can researchers validate the structural integrity of the compound post-synthesis?

- Methodology :

- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions (e.g., benzofuran C-5 piperazine linkage and indole C-3 butyl chain). Compare with reference data from structurally analogous compounds .

- Elemental Analysis : Verify empirical formula (C, H, N, Cl) with ≤0.3% deviation .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H] at m/z ~600–650) .

Q. What methodologies are recommended for determining solubility and stability in physiological buffers?

- Methodology :

- Solubility Testing : Use a shake-flask method with PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Quantify saturation concentration via UV-Vis spectroscopy (λmax ~280–320 nm for benzofuran/indole chromophores) .

- Stability Assays : Incubate at 37°C and analyze degradation products using HPLC-MS. Key parameters: half-life in plasma, susceptibility to esterase hydrolysis (due to ethyl carboxylate group) .

Advanced Research Questions

Q. How do polymorphic forms (e.g., hydrates/solvates) impact the compound’s pharmacological profile?

- Methodology :

- Polymorph Screening : Recrystallize from solvents like ethanol, acetone, or water. Characterize using PXRD and DSC to identify distinct crystalline phases .

- Bioavailability Studies : Compare dissolution rates of polymorphs in biorelevant media (e.g., FaSSIF/FeSSIF). Correlate with in vivo pharmacokinetic data (C, T) .

- Table : Example Polymorph Properties

| Form | Solvent System | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|

| Anhydrous | Ethanol | 209–212 | 0.15 |

| Dihydrate | Water/Ethanol | 198–201 | 0.35 |

| Acetone Solvate | Acetone | 185–189 | 0.08 |

| Data adapted from |

Q. What strategies can mitigate hygroscopicity during long-term storage of the dihydrochloride salt?

- Methodology :

- Packaging : Use desiccant-containing vials under nitrogen atmosphere.

- Lyophilization : Convert to a stable amorphous form via freeze-drying, monitored by TGA and BET surface area analysis .

- Excipient Screening : Co-formulate with hygroscopicity inhibitors (e.g., mannitol, silica) .

Q. How can computational modeling predict interactions with serotonin receptors (e.g., 5-HT or 5-HT)?

- Methodology :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor binding. Focus on piperazine and benzofuran motifs as key pharmacophores .

- MD Simulations : Analyze stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) in explicit solvent models .

Q. What analytical approaches resolve contradictions in bioactivity data across in vitro and in vivo models?

- Methodology :

- Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS in plasma/tissue homogenates .

- Receptor Occupancy Assays : Use radiolabeled ligands (e.g., -WAY-100635) to quantify target engagement in brain slices .

Methodological Notes

- Theoretical Frameworks : Link studies to serotonin receptor theory (e.g., partial agonism vs. reuptake inhibition) to contextualize bioactivity hypotheses .

- Data Validation : Cross-reference crystallographic data (e.g., CCDC entries) and pharmacological databases (e.g., ChEMBL) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.